Naphthalene-1,7-diamine;dihydrochloride
Description
Significance as a Research Reagent and Synthetic Intermediate
The primary significance of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) lies in its application as a highly sensitive reagent for analytical chemistry and as a versatile intermediate in organic synthesis.
As a research reagent, its most prominent use is in the spectrophotometric quantification of nitrite (B80452) ions. tandfonline.com This is accomplished through the Griess test, where the reagent acts as a coupling agent. In this reaction, a sample containing nitrite is treated with sulfanilamide (B372717) in an acidic medium to form a diazonium salt, which then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a stable, intensely colored azo dye. sciencemadness.org The intensity of the color is directly proportional to the nitrite concentration and can be measured with a spectrophotometer. sciencemadness.orgresearchgate.net This method is fundamental for analyzing nitrite in various samples, including water, blood, and other biological fluids. ebay.comtandfonline.com
Beyond nitrite analysis, its utility extends to the colorimetric determination of a wide range of compounds, including:
Sulfonamides ebay.com
Aromatic amines and aminophenols ebay.com
Thiols scientificlabs.ie
Sugars sciencemadness.orgscientificlabs.co.uk
As a synthetic intermediate, N-(1-Naphthyl)ethylenediamine dihydrochloride serves as a building block for more complex molecules. It is used in the synthesis of specialized chemical probes and complexes. For instance, it reacts with potassium tetrachloroplatinate to prepare the fluorescent complex (N-1-naphthyl-ethylenediamine)-dichloroplatinum(II). ebay.comsigmaaldrich.com It is also employed in the synthesis of 5- nih.govebay.comdithiolan-3-yl-pentanoic acid [2-(naphthalene-1-ylamino)-ethyl]amide (DPAN). scientificlabs.co.uk Furthermore, it can act as a donor molecule to form charge-transfer complexes with various acceptor molecules. scientificlabs.iescientificlabs.co.uk
| Application Type | Specific Use |
|---|---|
| Analytical Reagent | Coupling agent in the Griess test for nitrite/nitrate determination sciencemadness.org |
| Analytical Reagent | Spectrophotometric determination of sulfonamides, thiols, and various amines ebay.comscientificlabs.ie |
| Analytical Reagent | Reagent for the quantitation of sugars on thin-layer plates scientificlabs.co.uk |
| Synthetic Intermediate | Synthesis of platinum-based fluorescent complexes ebay.comsigmaaldrich.com |
| Synthetic Intermediate | Formation of charge-transfer complexes scientificlabs.iescientificlabs.co.uk |
| Synthetic Intermediate | Used in the synthesis of conducting polymers for sensors researchgate.net |
Context within Naphthalene-Based Diamine Chemistry
N-(1-Naphthyl)ethylenediamine dihydrochloride is a member of the broader class of naphthalene-based diamines. These are organic compounds characterized by a naphthalene (B1677914) core structure—consisting of two fused benzene (B151609) rings—and at least two amine functional groups. wikipedia.org The position of the amine groups on the naphthalene rings and the nature of any substituents determine the specific properties and applications of each compound. rsc.org
Naphthalene-based diamines are valued in materials science and polymer chemistry. They often serve as monomers for the synthesis of high-performance polymers, such as polyimides. researchgate.net The rigid and planar structure of the naphthalene unit can impart excellent thermal stability and specific electronic properties to the resulting polymers. researchgate.net
N-(1-Naphthyl)ethylenediamine is specifically an N-substituted ethylenediamine (B42938), where one of the nitrogen atoms of the ethylenediamine is attached to the C1 position of the naphthalene ring. nih.gov This specific arrangement is crucial for its function as a coupling agent. The primary amine group at the end of the ethylenediamine chain remains highly reactive and available to form the azo bond, while the naphthalene ring system acts as a powerful chromophore, which is responsible for the intense color of the final product. sciencemadness.orgresearchgate.net Other naphthalene diamines, like 1,5-Diaminonaphthalene, are used as precursors to diisocyanates for making specialty polyurethanes or in the development of materials for photovoltaic applications. wikipedia.orgrsc.org
Overview of Academic Research Trajectories
The academic research trajectory for N-(1-Naphthyl)ethylenediamine dihydrochloride began with its establishment as a cornerstone of analytical chemistry. Its use as a reagent for the quantitative colorimetric determination of sulfanilamide was first reported by A.C. Bratton and E.K. Marshall, Jr. in 1939. nih.gov This foundational work led to its widespread adoption in analytical methods, particularly for the Griess assay, which remains a standard technique today. sciencemadness.orgnih.gov
For many decades, research focused on refining and expanding its analytical applications. Studies have explored its use for determining trace amounts of nitrite in diverse water samples with high sensitivity and selectivity. tandfonline.comresearchgate.net
More recent research has shifted towards leveraging its unique structure in materials science and electrochemistry. Scientists have explored its use as a monomer for creating novel conducting polymers. For example, uniform films of poly(N-(1-Naphthyl) ethylenediamine dihydrochloride) have been prepared through anodic oxidation. researchgate.net These polymer films have been incorporated into electrochemical sensors designed for the sensitive and selective detection of important biomolecules like dopamine. researchgate.net Other modern research avenues include its use in the development of fluorescent chemosensors for the detection of metal ions, such as Zn(II), in aqueous solutions. sigmaaldrich.com A bioassay for possible carcinogenicity was conducted by the National Cancer Institute due to the compound's derivation from 1-naphthylamine (B1663977), a suspected carcinogen. nih.gov
| Property | Description | Reference(s) |
|---|---|---|
| Appearance | White to light tan or gray crystalline solid or off-white powder | nih.gov |
| Melting Point | 194-198 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Slightly soluble in water; soluble in hot water and alcohol | ebay.comsciencemadness.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
naphthalene-1,7-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;;/h1-6H,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEDXVHVMQAXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 Naphthyl Ethylenediamine Dihydrochloride and Its Functionalized Derivatives
Preparation Pathways for N-(1-Naphthyl)ethylenediamine Dihydrochloride (B599025)
The synthesis of N-(1-Naphthyl)ethylenediamine dihydrochloride is a two-step process that first involves the creation of the N-(1-Naphthyl)ethylenediamine free base, followed by its conversion into the more stable dihydrochloride salt.
The primary method for synthesizing N-(1-Naphthyl)ethylenediamine involves the reaction of a naphthylamine precursor with a suitable amine-containing reagent. A common and commercially utilized method is the condensation reaction between 1-naphthylamine (B1663977) and 2-chloroethanamine. wikipedia.orgsciencemadness.org This reaction forms the ethylenediamine (B42938) bridge attached to the naphthalene (B1677914) ring.
Another synthetic route involves the alkylation of bromonaphthalene with ethylenediamine. google.com This method utilizes a different starting material for the naphthalene core but achieves the same diamine structure. The reaction is typically performed under reflux conditions, and a catalyst such as basic cupric carbonate may be employed to facilitate the reaction. google.com
A general representation of the condensation reaction is depicted below:
| Reactant 1 | Reactant 2 | Product |
| 1-Naphthylamine | 2-Chloroethanamine | N-(1-Naphthyl)ethylenediamine |
| Bromonaphthalene | Ethylenediamine | N-(1-Naphthyl)ethylenediamine |
Once the N-(1-Naphthyl)ethylenediamine free base is synthesized, it is converted to its dihydrochloride salt to improve its stability and solubility in aqueous solutions. wikipedia.orgsciencemadness.org This is achieved through a neutralization reaction with hydrochloric acid (HCl). sciencemadness.org The free base is typically dissolved in a suitable solvent, and then a stoichiometric amount of hydrochloric acid is added. rsc.org The addition of HCl protonates the two amine groups of the diamine, forming the dihydrochloride salt which then often precipitates from the solution and can be collected by filtration. reddit.com The purity of the final product can be further enhanced by recrystallization from a suitable solvent like ethanol (B145695). google.com
The process of forming the dihydrochloride salt can be summarized as follows:
| Step | Description |
| 1. Dissolution | The N-(1-Naphthyl)ethylenediamine free base is dissolved in an appropriate solvent. |
| 2. Acidification | A calculated amount of hydrochloric acid is added to the solution. |
| 3. Crystallization | The N-(1-Naphthyl)ethylenediamine dihydrochloride salt precipitates from the solution. |
| 4. Isolation | The crystalline salt is collected by filtration. |
| 5. Purification | The salt can be further purified by recrystallization. |
Derivatization Strategies for Naphthalene-Based Diamines
Naphthalene-based diamines, including N-(1-Naphthyl)ethylenediamine, serve as versatile scaffolds for the synthesis of a wide range of functionalized derivatives. These derivatization strategies allow for the tuning of the molecule's electronic, optical, and biological properties.
N-alkylation and N-acylation are common methods to modify the amine groups of naphthalene-based diamines. N-alkylation involves the introduction of alkyl groups onto the nitrogen atoms. This can be achieved by reacting the diamine with an alkylating agent, such as an alkyl halide. google.com For instance, the alkylation of naphthalene with long-chain alkylating agents can be carried out in the presence of a zeolite catalyst. google.com
N-acylation involves the reaction of the diamine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide linkage. For example, N-(1-Naphthyl)ethylenediamine dihydrochloride can be reacted with (±)-1,2-dithiolane-3-pentanoic acid in the presence of coupling agents to synthesize more complex amide derivatives. scientificlabs.co.uk
Naphthalene diimides (NDIs) are a class of compounds derived from 1,4,5,8-naphthalenetetracarboxylic dianhydride. The synthesis of symmetric NDIs is typically a straightforward one-step condensation reaction between the dianhydride and a primary amine. acs.org This allows for the introduction of various functional groups at the imide positions. acs.org
Core-substitution of NDIs involves introducing substituents at the 2, 3, 6, and 7 positions of the naphthalene core. unige.ch This is a powerful strategy to modulate the photophysical and electronic properties of the NDI molecule. acs.org A common method for core-substitution is through nucleophilic aromatic substitution on a pre-functionalized NDI, such as a 2,6-dibromo NDI. unige.ch This allows for the introduction of a variety of substituents, including amino, sulfur, and oxygen functionalities. acs.org
| Functionalization Strategy | Description | Key Reagents |
| Imide Functionalization | Condensation reaction to form the imide rings. | 1,4,5,8-Naphthalenetetracarboxylic dianhydride, Primary amines. acs.org |
| Core-Substitution | Nucleophilic aromatic substitution on the naphthalene core. | Brominated NDI derivatives, Nucleophiles (e.g., amines, thiols). unige.chnih.gov |
The synthesis of unsymmetrical NDIs, which have two different substituents at the imide positions, presents a greater challenge than their symmetrical counterparts. A direct condensation of the dianhydride with a mixture of two different primary amines typically results in a mixture of products that are difficult to separate. acs.org
To overcome this, several strategies have been developed. One approach involves a stepwise reaction. First, the dianhydride is reacted with one equivalent of a primary amine to form a monoimide intermediate. This intermediate is then reacted with a different primary amine to yield the unsymmetrical NDI. acs.org Another method utilizes solid-support-based synthesis, which can provide good yields of the desired unsymmetrical product. acs.org Varying the electronegativity of the reacting amines has also been explored as a strategy to achieve asymmetric NDIs. utexas.edu These synthetic advancements have expanded the library of accessible NDI derivatives for various applications. rsc.orgrsc.org
Microwave-Assisted Synthetic Approaches for Naphthalene-Diamine Analogues
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significant reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. This approach has been successfully applied to the synthesis of various naphthalene-diamine analogues and related derivatives, demonstrating its utility in rapidly accessing these important chemical scaffolds. The use of microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and promote the formation of desired products. ukm.my
Several studies have highlighted the advantages of microwave irradiation in the synthesis of naphthalene-based compounds. For instance, the synthesis of structurally diverse naphthalene diimides (NDIs) has been achieved in very high yields within 1 to 5 minutes using a microwave-assisted protocol. acs.org This method offers flexibility in utilizing a wide variety of imides and is compatible with acid-labile functional groups. acs.org Similarly, the bis-imidization reaction of brominated naphthalene dianhydride has been significantly enhanced under microwave conditions, with product recovery exceeding 90% of the theoretical yield through simple filtration. researchgate.net
The Bucherer reaction, a key method for preparing aminonaphthalene derivatives, has also been adapted to microwave-assisted conditions. This modification allows for the synthesis of various aminonaphthalene compounds in good yields (70-90%) with a significantly reduced reaction time of 30 minutes at a microwave power of 150 Watts. researchgate.net Furthermore, the synthesis of 1-(naphthalene-1-yl)-3-(tolyl)thiourea isomers saw a dramatic decrease in reaction time from 6 hours with conventional reflux to just 5 minutes using microwave irradiation, with yields improving from 31-82% to 82-89%. ukm.my
Microwave-assisted techniques have also been employed in multi-step syntheses of complex naphthalene derivatives. A four-step microwave-assisted process was developed for the synthesis of certain 2-naphthamide (B1196476) derivatives. nih.gov Another example is the intramolecular dehydrogenative Diels-Alder reaction of styrenyl derivatives, which, under microwave irradiation at 180 °C, produces functionalized cyclopenta[b]naphthalenes in high to quantitative yields in as little as 30 minutes. nih.gov
The following table summarizes the research findings on microwave-assisted synthesis of various naphthalene-diamine analogues and related derivatives, showcasing the reaction conditions and outcomes.
| Naphthalene Analogue | Starting Materials | Reaction Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Structurally Diverse Naphthalene Diimides (NDIs) | Naphthalene Dianhydride, Primary Amines | Microwave irradiation in DMF and TEA | 1 - 5 minutes | Very high | acs.org |
| Core-Brominated Naphthalene Diimides | Brominated Naphthalene Dianhydride | Microwave-assisted bis-imidization | Not specified | >90% | researchgate.net |
| N,N-dimethyl-2-naphthylamine | β-naphthol, Dimethylamine, Dimethylammonium sulfite | Microwave irradiation at 150 Watts | 30 minutes | >90% | researchgate.net |
| 1-(Naphthalene-1-yl)-3-(tolyl)thiourea isomers | o-, m-, p-toluidine, Naphthyl isothiocyanate | Microwave irradiation in dichloromethane | 5 minutes | 82-89% | ukm.my |
| Functionalized Cyclopenta[b]naphthalenes | Styrenyl derivatives | Microwave irradiation at 180 °C in DCE | As little as 30 minutes | 71-100% | nih.gov |
| 2-Naphthamide derivatives | Dimethoxybenzaldehyde derivatives | Four-step microwave-assisted synthesis | Not specified | Not specified | nih.gov |
Chemical Reactivity and Mechanistic Investigations Involving N 1 Naphthyl Ethylenediamine Dihydrochloride
Electrophilic and Nucleophilic Reactions of Amino Groups
The amino groups attached to the naphthalene (B1677914) ring are primary sites for a variety of chemical transformations. They can act as nucleophiles, attacking electron-deficient centers, or be converted into other functional groups through electrophilic reactions.
Diazotization and Azo Coupling Reactions
Primary aromatic amines, including naphthalene diamine derivatives like N-(1-Naphthyl)ethylenediamine, readily undergo diazotization. This reaction involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. wikipedia.orgjchemrev.comcuhk.edu.hk The resulting aryldiazonium cation is a powerful electrophile that can subsequently react with an activated aromatic compound, the coupling agent, in an electrophilic aromatic substitution reaction known as azo coupling. jchemrev.comwikipedia.org
The general mechanism involves the diazonium salt acting as an electrophile and attacking the electron-rich ring of the coupling partner, which can be a phenol, an aromatic amine, or a β-ketoacid derivative. jchemrev.comwikipedia.org For N-(1-Naphthyl)ethylenediamine, the coupling typically occurs at the para position relative to the activating amino group. wikipedia.org The extended conjugated system of the resulting azo compound is responsible for its strong absorption of visible light and, consequently, its intense color. jchemrev.com
Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes, Ketones)
The amino groups of naphthalene diamines can react as nucleophiles with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) via a condensation reaction. A study involving naphthalene-1,5-diamine demonstrated the synthesis of a series of donor chromophores through condensation with various substituted aldehydes. nih.govrsc.org
More complex reactions can occur with specific diamine isomers and dicarbonyl compounds. For instance, the reaction of naphthalene-1,8-diamine with carbonyl compounds like ninhydrin (B49086) and isatin (B1672199) has been investigated. mdpi.com These reactions can lead to the formation of spiro-N,N-ketals, which are aza-analogs of spiroketals. mdpi.com The reaction of naphthalene-1,8-diamine with ninhydrin, for example, yields not only the expected spiro compound but also rearranged products, highlighting the complex reactivity of these systems. mdpi.com Similarly, reacting naphthalene-1,8-diamine with isatin in the presence of an acid catalyst produced a spiro-N,N-ketal along with two other rearranged 1H-perimidine-based compounds. mdpi.com The formation of these varied products underscores the influence of substrate structure and reaction conditions on the outcome of condensation reactions.
| Reactants | Carbonyl Compound | Product Type(s) | Reference |
| Naphthalene-1,5-diamine | Substituted Aldehydes | Donor Chromophores (A–D–A architecture) | nih.gov, rsc.org |
| Naphthalene-1,8-diamine | Ninhydrin | Spiro-N,N-ketal, Diazapleiadiene, Isoquinolinedione | mdpi.com |
| Naphthalene-1,8-diamine | Isatin | Spiro-N,N-ketal, 1H-Perimidine derivatives | mdpi.com |
Rearrangement Processes in Naphthalene-Diamine Derived Systems
Unexpected rearrangement processes can occur during reactions involving naphthalene diamines, particularly when strained or sterically hindered intermediates are formed. A notable example is the reaction between naphthalene-1,8-diamine and ninhydrin. mdpi.com Alongside the anticipated spiro-N,N-ketal product formed via a 2,2-condensation, several rearranged products were isolated. These include a diazapleiadiene compound resulting from a 1,2-condensation and an isoquinolinedione compound arising from ring expansion. mdpi.com
The formation of these rearranged structures is attributed to the acid catalyst activating electrophilicity at multiple carbon centers on the ninhydrin molecule, not just the expected C2 position. mdpi.com This allows for alternative reaction pathways, including ring-opening and subsequent ring-closure events, leading to thermodynamically stable rearranged products. mdpi.com Such rearrangements highlight the intricate mechanistic pathways that can operate in these condensation reactions, leading to novel heterocyclic systems. mdpi.com
Redox Chemistry and Electron Transfer Properties of Naphthalene Diamine Analogues
Naphthalene diamines are precursors to a class of redox-active molecules known as naphthalene diimides (NDIs). NDIs are synthesized by the condensation of a naphthalene tetracarboxylic dianhydride with amines or diamines. researchgate.net These compounds are characterized by their planar, electron-deficient aromatic core, which imparts them with excellent electron-accepting (n-type) properties. acs.orgnih.gov
The electronic properties of NDIs can be finely tuned by chemical modification, either at the imide nitrogen positions or directly on the naphthalene core. acs.org Introducing electron-donating groups, such as amino groups, to the core can create ambipolar NDIs with both electron-donating and electron-accepting capabilities. researchgate.net Conversely, adding strong electron-withdrawing groups can produce highly electron-deficient "electron-sponge" molecules. researchgate.net
The redox behavior of NDIs is a key feature of their chemistry. They can undergo reversible reduction to form stable radical anions and dianions. acs.org This redox activity, combined with their chemical robustness and high melting points, makes them valuable components in a range of applications, from organic electronics to supramolecular chemistry. acs.orgresearchgate.net The ability of NDIs to participate in photoinduced electron transfer has been extensively studied. researchgate.netresearchgate.net They can act as electron acceptors, quenching the fluorescence of donor molecules in solution. researchgate.net This electron transfer capability is central to their function in organic photovoltaic devices and as n-type semiconductors in organic field-effect transistors (OFETs). acs.orgnih.gov
Recent research has focused on modifying NDI structures to achieve a "one-step two-electron" transfer process for applications in aqueous organic redox flow batteries, which could improve energy efficiency by avoiding the voltage and energy loss associated with typical two-step electron transfers. rsc.org
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reaction mechanisms and electronic properties of naphthalene-based systems. rsc.orgnih.gov Theoretical studies provide insights into molecular geometries, electronic structures, and the potential energy surfaces of reactions, which are often difficult to probe experimentally. osti.gov
For instance, DFT calculations have been used to explore the photovoltaic properties of naphthalene-1,5-diamine-based chromophores. nih.govrsc.org These studies help in understanding the intramolecular charge transfer (ICT) characteristics from the central naphthalene diamine donor unit to terminal acceptor groups by analyzing frontier molecular orbitals (HOMO and LUMO). rsc.org Such calculations can predict key parameters like band gaps and exciton (B1674681) binding energies, which are crucial for designing efficient materials for organic solar cells. nih.govrsc.org
In the context of redox-active naphthalene diimides, DFT calculations are used to predict HOMO and LUMO energy levels, which correlate with the ease of oxidation and reduction. nih.gov This information is vital for understanding electron transport properties and designing NDI derivatives with improved performance as n-type semiconductors. nih.gov Theoretical models also help elucidate the mechanisms of complex chemical processes, such as the formation of polycyclic aromatic hydrocarbons like naphthalene and indene (B144670) in combustion and interstellar environments, by mapping out the reaction pathways and calculating rate constants. osti.gov
| System Studied | Computational Method | Key Properties Investigated | Reference |
| Naphthalene-1,5-diamine Chromophores | DFT/TD-DFT | Photovoltaic properties, HOMO/LUMO, Band Gaps, Intramolecular Charge Transfer (ICT) | nih.gov, rsc.org |
| Naphthalene Diimide Derivatives | DFT | HOMO/LUMO levels, Electron Affinity, Electron Transport Properties | nih.gov |
| Naphthalene/Indene Formation | Theoretical Calculations | Potential Energy Surfaces, Rate Constants, Product Branching Ratios | osti.gov |
Coordination Chemistry and Ligand Design Utilizing N 1 Naphthyl Ethylenediamine Dihydrochloride
N-(1-Naphthyl)ethylenediamine Dihydrochloride (B599025) as a Bidentate Ligand
N-(1-Naphthyl)ethylenediamine dihydrochloride functions as a bidentate ligand, meaning it can bind to a central metal atom through two of its donor atoms. This chelating ability allows for the formation of stable, ring-like structures with metal ions, influencing the resulting complex's geometry and properties. The presence of both an ethylenediamine (B42938) moiety and a naphthyl group provides a combination of flexibility and rigidity, making it an interesting component for creating diverse coordination architectures.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes utilizing N-(1-Naphthyl)ethylenediamine dihydrochloride often involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and composition.
One notable example involves the synthesis of a platinum(II) complex, [PtCl2N(SO2-1-naphthalene)en], from a sulfonamide derivative of the ligand. digitellinc.com The formation of this complex was confirmed by spectroscopic methods, which showed clear shifts in the spectral bands upon coordination of the ligand to the platinum center. digitellinc.com
Furthermore, N-(1-Naphthyl)ethylenediamine dihydrochloride has been used as a precursor to create more complex ligands, such as a new Azo-Schiff base derivative. This derivative was subsequently used to synthesize a range of transition metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III). ekb.eg Elemental analysis and spectroscopic data for these complexes suggested a 1:1 metal-to-ligand mole ratio. ekb.eg The coordination in most of these complexes was found to occur through the nitrogen of the azomethine group and the nitrogen of the azo group, resulting in octahedral geometries, with the exception of the Pt(II) and Au(III) complexes, which adopted square planar geometries. ekb.eg
General characterization of such transition metal complexes typically involves the following methods:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry and the nature of the metal-ligand bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.
Table 1: Examples of Synthesized Transition Metal Complexes and their Geometries
| Metal Ion | Ligand | Deduced Geometry |
| Pt(II) | N(SO2-1-naphthalene)en | Not specified |
| Co(II) | Azo-Schiff base derivative of N-(1-Naphthyl)ethylenediamine | Octahedral |
| Ni(II) | Azo-Schiff base derivative of N-(1-Naphthyl)ethylenediamine | Octahedral |
| Cu(II) | Azo-Schiff base derivative of N-(1-Naphthyl)ethylenediamine | Octahedral |
| Zn(II) | Azo-Schiff base derivative of N-(1-Naphthyl)ethylenediamine | Octahedral |
| Cd(II) | Azo-Schiff base derivative of N-(1-Naphthyl)ethylenediamine | Octahedral |
| Pt(II) | Azo-Schiff base derivative of N-(1-Naphthyl)ethylenediamine | Square Planar |
| Au(III) | Azo-Schiff base derivative of N-(1-Naphthyl)ethylenediamine | Square Planar |
Spectroscopic and Magnetic Properties of Coordination Compounds
The spectroscopic and magnetic properties of coordination compounds derived from N-(1-Naphthyl)ethylenediamine dihydrochloride provide valuable insights into their electronic structure and bonding.
Spectroscopic Properties:
UV-Visible Spectra: The electronic spectra of transition metal complexes are characterized by absorption bands that arise from d-d transitions and charge transfer transitions. For the platinum(II) complex mentioned earlier, [PtCl2N(SO2-1-naphthalene)en], the UV-Visible spectrum displayed absorption peaks in the 200-400 nm region, attributed to π→π* and n→π* transitions, which were shifted compared to the free ligand. digitellinc.com In the case of the azo-Schiff base complexes, the electronic spectra also showed shifts in the absorption bands upon complexation, indicative of the coordination of the ligand to the metal ions. ekb.eg
Infrared Spectra: FTIR spectroscopy is a powerful tool to confirm the coordination of the ligand. For the platinum(II) complex, shifts in the S-N stretching bands to higher wavenumbers and the N-H peaks to lower wavenumbers compared to the free ligand provided evidence for the formation of the coordination complex through the nitrogen atoms. digitellinc.com Similarly, for the azo-Schiff base complexes, shifts in the vibrational frequencies of the azomethine and azo groups indicated their involvement in coordination to the metal centers. ekb.eg
Magnetic Properties:
Development of Naphthalene-Based Diamine Ligands for Metal Ion Recognition
Naphthalene-based diamine ligands are attractive platforms for the development of sensors for metal ion recognition due to their fluorescent properties and their ability to form stable complexes with metal ions. The naphthalene (B1677914) moiety often serves as a fluorophore, and the diamine portion provides the binding sites for the metal ion.
The design of these sensors often relies on mechanisms such as Photoinduced Electron Transfer (PET), where the binding of a metal ion modulates the fluorescence of the molecule. For instance, a novel NNO donor naphthalic Schiff base ligand was designed for the selective colorimetric detection of Fe2+, Cu2+, and Fe3+ ions. pdeaamcollege.edu.in The interaction of the ligand with these metal ions resulted in a distinct color change, allowing for their visual identification. pdeaamcollege.edu.in The study revealed a 1:1 stoichiometric ratio for the complexes with Fe2+ and Cu2+, and a 2:1 ratio for the Fe3+ complex. pdeaamcollege.edu.in
Another study reported the synthesis of naphthalene-modified metallosalens incorporating Pt(II) and Pd(II) which exhibited enhanced DNA-binding affinity and cytotoxic efficacy. nih.gov The inclusion of the naphthalene moiety was found to increase hydrophobicity and extend the π-conjugated system, which are crucial for biological interactions. nih.gov
While these examples utilize derivatives, the core principle of using the naphthalene-diamine scaffold for metal ion binding and signaling is evident. The development of such chemosensors is a rapidly growing area of research with potential applications in environmental monitoring, medical diagnostics, and industrial process control.
Design of Metal-Organic Materials and Frameworks (MOFs) using Diamine Scaffolds
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. While the use of Naphthalene-1,7-diamine specifically as a primary linker in MOF synthesis is not extensively detailed in the provided search results, the principles of MOF design using analogous naphthalene-based linkers can be extrapolated.
Research has shown that naphthalene-based linkers, such as naphthalenedicarboxylates, are effective in constructing MOFs with diverse topologies and interesting properties. For example, a series of yttrium(III) MOFs were synthesized using naphthalene-2,6-dicarboxylate as the linker. frontiersin.orgnih.gov The study demonstrated that by using coordination modulation, a variety of structures with different coordination environments and porosities could be achieved. frontiersin.orgnih.gov
Supramolecular Chemistry and Self Assembly of Naphthalene Diamine Derived Systems
Non-Covalent Interactions in Naphthalene-Diamine Architectures
The self-assembly of naphthalene-diamine derivatives into ordered supramolecular structures is primarily governed by a combination of non-covalent interactions. The interplay between hydrogen bonding and π-stacking dictates the final architecture and properties of the resulting materials. nih.gov These forces, though weaker than covalent bonds, are highly directional and cooperative, leading to the formation of stable and well-defined assemblies. nih.gov
Hydrogen bonding is a critical directional force in the self-assembly of naphthalene-diamine systems. The amine (-NH2) groups in naphthalene-diamines can act as hydrogen bond donors, while the nitrogen atoms can also serve as acceptors, leading to the formation of extensive and robust networks. rsc.org In derivatives where amide or other functional groups are introduced, these hydrogen bonding capabilities are further enhanced, promoting the fabrication of well-defined assemblies. nih.govpreprints.org
For instance, studies on naphthalene (B1677914) diimides (NDIs) conjugated with peptides or hydrazides have shown that hydrogen bonds effectively control the positioning of the aromatic cores to optimize π-π overlap. researchgate.net This synergistic relationship between hydrogen bonding and other non-covalent forces can lead to a variety of structures, including nanofibers and vesicles. researchgate.net The intermolecular amide-amide hydrogen bonding, in particular, is instrumental in creating supramolecular microsheets and other nanostructures. nih.gov In the crystal structures of various naphthalene dicarboxamides, a combination of C(4) chains and R2(8) rings generates one-dimensional hydrogen-bonded ladders, which then form two-dimensional sheets. preprints.org
Table 1: Research Findings on Hydrogen Bonding in Naphthalene-Diamine Derived Systems
| Derivative System | Key Functional Groups | Resulting Supramolecular Structure | Role of Hydrogen Bonding |
|---|---|---|---|
| NDI-Peptide Conjugates | Amide, Imide | Helical Nanofibers, Twisted Nanoribbons | Directs β-sheet assembly, crucial for the self-assembly process. nih.gov |
| NDI-Hydrazide Bola-amphiphiles | Hydrazide | Vesicular Assemblies | Works synergistically with π-stacking to form stable aggregates in water. researchgate.net |
| Amide-containing NDI Amphiphiles | Amide | Nanobelts, Microcups, Vesicles | Fundamental for the self-association process; its absence prevents the formation of defined nanostructures. nih.gov |
The planar aromatic core of the naphthalene moiety is predisposed to π-π stacking interactions, a significant driving force for the aggregation of these molecules. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. arxiv.org In naphthalene-diamine derived systems, π-stacking works in concert with hydrogen bonding to stabilize the resulting supramolecular architectures. nih.gov
The strength of π-π stacking can be modulated by introducing electron-donating (like amino groups) or electron-withdrawing substituents to the naphthalene core. For instance, the interaction between electron-rich naphthalene diamines and electron-deficient aromatic systems can lead to the formation of charge-transfer complexes stabilized by π-stacking. researchgate.net In the co-crystal of naphthalene and octafluoronaphthalene, the strongest intermolecular force is the π-π stacking between the parallel aromatic molecules. benthamopenarchives.com Theoretical calculations have estimated the dimerization energy of naphthalene to be approximately 6.1 kcal/mol, highlighting the substantial contribution of these interactions to molecular assembly. nih.gov The precise arrangement and intermolecular distance are crucial, with studies showing that even small variations can significantly impact the interaction energy. arxiv.org
Formation of Supramolecular Assemblies and Nanostructures
The programmed self-assembly of naphthalene-diamine derivatives, driven by the non-covalent interactions discussed previously, allows for the creation of a wide range of ordered supramolecular structures and nanomaterials. These materials are of great interest due to their unique optical and electronic properties. nih.govthieme-connect.de
One-dimensional (1D) nanostructures, such as nanofibers and nanoribbons, can be fabricated from naphthalene-diamine derived systems through molecular self-assembly. nih.gov For example, dipeptides featuring a naphthalene diimide (NDI) side chain have been shown to assemble in aqueous solutions into either helical nanofibers or twisted nanoribbons. nih.gov This assembly is directed by a combination of β-sheet-type hydrogen bonding between the peptide backbones and π-π association of the NDI cores. nih.gov
The fabrication of these nanostructures can be controlled by various factors, including solvent polarity and the specific molecular design of the building blocks. researchgate.net Techniques such as electrospinning can also be employed to produce aligned nanofibers from polymer solutions containing these molecules, offering control over the orientation and final morphology of the material. nanoscience.comnih.gov The resulting 1D nanostructures are attractive for applications in organic electronics due to their potential as n-type semiconductor materials. google.com
Table 2: Examples of Fabricated 1D Nanostructures from Naphthalene Derivatives
| Building Block | Fabrication Method | Resulting Nanostructure | Key Interactions |
|---|---|---|---|
| NDI-appended Dipeptides | Self-assembly in aqueous solution | Helical nanofibers, twisted nanoribbons | β-sheet hydrogen bonding, π-π stacking. nih.gov |
| Amide-containing NDI Amphiphile | Solvophobic control (Chloroform/MCH) | Nanobelt structures | Amide H-bonding, π–π stacking, hydrophobic interactions. nih.gov |
| NDI-Bolaamphiphile with Peptide Segment | Solvophobic control (THF/MCH) | Flower-like morphology, grass-like structures | Not specified. researchgate.net |
Naphthalene-diamine derivatives serve as valuable building blocks for the construction of porous, crystalline materials known as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). frontiersin.orgnih.gov These frameworks are created through the self-assembly of molecular components into extended, ordered networks.
A notable example is the synthesis of an imine-linked COF from 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine. nih.gov This process results in a highly porous, luminescent material with potential applications in chemical sensing. nih.gov In the realm of MOFs, naphthalene-2,6-dicarboxylate has been used as a linker to connect yttrium(III) ions, where the addition of competing ligands (modulators) allows for programmable access to six different framework structures. frontiersin.org The principle of modulated self-assembly is a key strategy for controlling the synthesis of these frameworks, influencing properties like crystallinity, particle size, and phase selection. rsc.org
Role in Host-Guest Chemistry and Molecular Recognition
The well-defined structures and cavities formed by the self-assembly of naphthalene-diamine derivatives make them excellent candidates for applications in host-guest chemistry and molecular recognition. researchgate.netnih.gov Molecular recognition relies on specific non-covalent interactions between a host molecule and a guest molecule. acs.org
Naphthalene-based macrocycles can encapsulate various organic, inorganic, or biological guest molecules within their cavities, forming stable host-guest complexes. researchgate.net For example, acyclic pillar[n]naphthalenes, synthesized from 2,3-diethoxynaphthalene units, exhibit π-rich cavities that can bind organic ammonium (B1175870) cations with high affinity. nih.gov The binding process is often monitored by changes in spectroscopic signals, such as shifts in ¹H NMR spectra upon complexation. nih.gov
Furthermore, naphthalene diimide derivatives have been studied for their ability to recognize and bind to biological structures like G-quadruplex DNA. unipa.it The molecular recognition process in these cases is highly dependent on electrostatic interactions and the formation of hydrogen bonds between the ligand (guest) and the DNA receptor (host). unipa.it The protonation state of amine groups on the naphthalene derivative can be crucial, as it determines the possible hydrogen bond donor or acceptor positions, thereby influencing the binding affinity and selectivity. Similarly, 1,8-diaminonaphthalene (B57835) has been used to create synthetic receptors that show high affinity and selectivity for specific metal ions, such as Cu(II). researchgate.net
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Naphthalene-1,7-diamine;dihydrochloride (B599025) | - |
| Naphthalene Diimide | NDI |
| Octafluoronaphthalene | - |
| 1,5-diaminonaphthalene | DAN |
| 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine | - |
| Naphthalene-2,6-dicarboxylate | - |
| 2,3-diethoxynaphthalene | - |
| 1,8-diaminonaphthalene | - |
| Covalent Organic Framework | COF |
| Metal-Organic Framework | MOF |
| Yttrium(III) | Y(III) |
Development of Supramolecular Gels and Soft Matter
A comprehensive search of scientific literature reveals a notable absence of specific research on the development of supramolecular gels and soft matter directly derived from Naphthalene-1,7-diamine;dihydrochloride . The majority of research into supramolecular materials based on naphthalene frameworks centers on a different class of compounds: naphthalene diimides (NDIs).
While the findings are not directly applicable to this compound, the extensive work on NDIs offers valuable insights into how naphthalene-containing molecules can be engineered to form gels and other soft materials. The self-assembly of NDI derivatives into such materials is a well-documented phenomenon driven by a combination of non-covalent interactions.
The primary forces governing the self-assembly of NDI-based systems into supramolecular gels are:
π-π Stacking: The large, planar, and electron-deficient aromatic surface of the NDI core facilitates strong attractive interactions between molecules, leading to ordered stacks. nih.govacs.orgnih.gov
Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., amides, peptides, ureas, carboxylic acids) onto the NDI scaffold provides directionality and strength to the self-assembly process. nih.govrsc.orgnih.gov This has been shown to be a versatile tool for programming the formation of a wide range of soft materials. rsc.orgnih.gov
Hydrophobic Interactions: In aqueous environments, the attachment of non-polar groups, such as alkyl chains, to the NDI molecule can drive aggregation and self-assembly. acs.orgnih.gov
The interplay of these non-covalent forces causes the NDI molecules to self-assemble into one-dimensional nanostructures, such as nanofibers, nanotubes, and nanobelts. acs.orgbohrium.com As these structures elongate and entangle, they form a three-dimensional network that permeates the solvent, leading to the formation of a viscoelastic soft material, or gel. The final properties of the gel, including its thermal stability and mechanical strength, can be precisely tuned by altering the molecular design of the NDI building block. nih.gov
For example, studies on NDI-peptide amphiphiles demonstrate a stepwise aggregation mechanism for hydrogel formation. This process is initiated by the π-π stacking of the NDI cores, followed by the formation of larger spherical aggregates. These spheres then hierarchically assemble into the nanofibers that create the gel network. acs.orgnih.gov Such peptide-containing hydrogels can be biocompatible and have been explored for applications like cell imaging. acs.orgnih.gov
It must be emphasized that the detailed research findings and mechanisms described above pertain specifically to naphthalene diimide derivatives. Despite a thorough search, no equivalent studies or data on the formation of supramolecular gels or soft matter from This compound could be located in the available scientific literature. Consequently, no data tables on its gelation properties can be provided.
Advanced Spectroscopic Characterization and Analytical Methodologies for Naphthalene Diamine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of naphthalene-diamine compounds. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR provides the foundational data for structural analysis.
¹H NMR: In a hypothetical ¹H NMR spectrum of Naphthalene-1,7-diamine, the aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The specific splitting patterns (e.g., doublets, triplets) would be determined by the coupling between adjacent protons on the naphthalene (B1677914) ring system. The protons of the amino (-NH₂) groups would appear as a broader signal, the chemical shift of which can be highly dependent on the solvent and concentration. For the dihydrochloride (B599025) salt, the protonation of the amino groups to ammonium (B1175870) (-NH₃⁺) would lead to a downfield shift of the adjacent aromatic protons due to the increased electron-withdrawing effect.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For Naphthalene-1,7-diamine, ten distinct signals would be expected for the naphthalene core carbons. The carbons bonded directly to the amino groups (C1 and C7) would show a significant upfield shift compared to unsubstituted naphthalene due to the electron-donating effect of the nitrogen lone pairs. In the dihydrochloride form, these same carbons would experience a downfield shift. For comparison, the ¹³C NMR chemical shifts for the parent naphthalene molecule are provided below. hmdb.cachemicalbook.comspectrabase.com
| Carbon Position | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| C1, C4, C5, C8 | 128.1 |
| C2, C3, C6, C7 | 125.9 |
| C9, C10 | 133.7 |
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. science.govsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For Naphthalene-1,7-diamine, cross-peaks would appear between H2 and H3, H3 and H4, H5 and H6, and H6 and H8, confirming their connectivity within the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of a molecule. For instance, the proton at H8 would show a correlation to the carbon at C1, confirming the peri-relationship across the naphthalene core.
Analysis of Substituent Effects on Spectroscopic Signatures
The position and electronic nature of substituents dramatically influence NMR spectra. nih.govias.ac.in In Naphthalene-1,7-diamine, the two amino groups are powerful electron-donating groups (EDGs). Their effect on the ¹³C chemical shifts is significant; they increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding carbon nuclei to become more shielded and resonate at a higher field (lower ppm value). researchgate.net
Conversely, in the Naphthalene-1,7-diamine;dihydrochloride salt, the amino groups are protonated to form ammonium (-NH₃⁺) groups. These groups are strongly electron-withdrawing (EWGs). This change reverses the electronic effect, decreasing the electron density on the naphthalene ring. Consequently, the aromatic proton and carbon signals would shift downfield (to higher ppm values) compared to the free diamine base. nih.gov The magnitude of these shifts can be used to probe the electronic structure of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a primary technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₁₂Cl₂N₂), the molecular weight of the free base (C₁₀H₁₀N₂) is 158.20 g/mol , while the dihydrochloride salt is 231.13 g/mol . nih.govnih.gov
In an electron ionization (EI) mass spectrum, the molecule would typically show a molecular ion peak (M⁺) corresponding to the free base (m/z = 158). The fragmentation pattern would provide clues to the structure. Plausible fragmentation pathways for diaminonaphthalenes could include the loss of ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). In techniques like electrospray ionization (ESI), which is gentler, the protonated molecule [M+H]⁺ at m/z 159 would likely be the base peak for the free diamine. For the dihydrochloride salt, depending on the conditions, ions corresponding to [M+H]⁺ (m/z 159) and [M+2H]²⁺ (m/z 80) might be observed.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, the FTIR spectrum would be characterized by several key absorption bands.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comment |
|---|---|---|---|
| N-H Stretch | -NH₃⁺ (Ammonium) | ~2800-3200 (broad) | Broad absorption due to hydrogen bonding with chloride ions. |
| C-H Stretch | Aromatic | ~3000-3100 | Characteristic of C-H bonds on the naphthalene ring. |
| N-H Bend | -NH₃⁺ (Ammonium) | ~1500-1600 | Symmetric and asymmetric bending modes. |
| C=C Stretch | Aromatic Ring | ~1450-1600 | Multiple bands corresponding to the naphthalene core. |
| C-H Bend (out-of-plane) | Aromatic | ~700-900 | Pattern is dependent on the substitution pattern of the aromatic ring. |
Data are estimated based on typical ranges for functional groups and data for related naphthalene compounds. scispace.comresearchgate.net
The spectrum of the dihydrochloride salt would differ significantly from the free diamine base, primarily in the N-H stretching region. The free amine (-NH₂) typically shows two sharp peaks around 3300-3500 cm⁻¹, whereas the ammonium salt (-NH₃⁺) exhibits a much broader and more complex absorption at lower frequencies due to strong hydrogen bonding. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. nih.gov Unsubstituted naphthalene exhibits strong absorption bands in the UV region due to π-π* transitions. researchgate.net
The introduction of the two amino groups in Naphthalene-1,7-diamine has a profound effect on its absorption spectrum. The nitrogen lone pairs can donate electron density into the naphthalene π-system, acting as powerful auxochromes. This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO gap. oup.com The result is a shift of the absorption bands to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted naphthalene. researchgate.net
In contrast, for this compound, the protonation of the amino groups ties up the nitrogen lone pairs, preventing them from participating in resonance with the aromatic ring. This effectively removes their auxochromic effect. Consequently, the UV-Vis spectrum of the dihydrochloride salt is expected to be similar to that of unsubstituted naphthalene, showing a shift to shorter wavelengths (a hypsochromic or "blue" shift) relative to the free diamine. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and torsional angles for this compound.
A crystallographic study would reveal the planarity of the naphthalene ring system, which can sometimes be distorted by bulky substituents. nih.gov Furthermore, it would detail the intermolecular interactions that define the crystal packing. For the dihydrochloride salt, strong hydrogen bonds between the ammonium (-NH₃⁺) groups and the chloride ions (Cl⁻) would be a dominant feature of the crystal structure. iucr.org Water molecules may also be incorporated into the crystal lattice, participating in the hydrogen-bonding network. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.057(2) |
| b (Å) | 13.017(3) |
| c (Å) | 13.982(3) |
| β (°) | 92.57(4) |
| Volume (ų) | 1283.1(5) |
Molecular Conformation and Stereochemistry
Detailed experimental studies elucidating the specific molecular conformation and stereochemistry of this compound are not extensively available in publicly accessible research. The conformation of the naphthalene core itself is inherently planar. However, the spatial orientation of the two amine groups, particularly in the dihydrochloride salt form, would be influenced by several factors. These include the electronic effects of the aromatic system, steric hindrance between the amine groups and adjacent hydrogen atoms, and the influence of the hydrochloride moieties.
In the dihydrochloride salt, the amine groups are protonated (-NH3+), which would favor a tetrahedral geometry around the nitrogen atoms. The rotational freedom around the C-N bonds would allow for various conformers. Computational modeling studies, which could provide theoretical insights into the most stable conformations by calculating energy minima, have not been widely published for this specific isomer. Such studies would typically consider dihedral angles between the amine groups and the naphthalene ring to determine the preferred spatial arrangement.
Crystal Packing and Intermolecular Interactions
Specific crystallographic data for this compound, which would definitively describe its crystal packing and intermolecular interactions, is not readily found in open literature. However, based on the structure of similar aromatic diamine dihydrochlorides, a network of intermolecular interactions would be expected to govern the crystal lattice.
Specialized Analytical Applications in Research Contexts
N-(1-Naphthyl)ethylenediamine Dihydrochloride as a Coupling Reagent in Spectrophotometric Assays (e.g., Modified Griess Assay)
It is important to clarify a common point of confusion: the reagent widely used in the Griess assay for the spectrophotometric determination of nitrite (B80452) is N-(1-Naphthyl)ethylenediamine dihydrochloride , not this compound. wikipedia.org The Griess test is a fundamental analytical method for quantifying nitrite, which is often used as an indirect measure of nitric oxide. thermofisher.com
The assay involves a two-step diazotization reaction. wikipedia.org In the first step, under acidic conditions, sulfanilamide (B372717) (or a similar primary aromatic amine) reacts with nitrite to form a diazonium salt. thermofisher.com In the second step, this intermediate diazonium salt is coupled with N-(1-Naphthyl)ethylenediamine dihydrochloride. thermofisher.com This coupling reaction forms a stable, intensely colored azo dye. wikipedia.orgthermofisher.com
The resulting azo compound has a characteristic magenta color with a maximum absorbance typically around 540-548 nm. thermofisher.com The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of nitrite in the original sample. This relationship allows for the creation of a standard curve and the quantification of nitrite in various biological and environmental samples. wikipedia.org The high molar absorptivity of the azo dye makes the Griess assay a sensitive and widely adopted method.
| Reagent Component | Function in Griess Assay |
| Sulfanilamide | Reacts with nitrite to form a diazonium salt |
| N-(1-Naphthyl)ethylenediamine dihydrochloride | Couples with the diazonium salt to form a colored azo dye |
| Acidic Solution | Provides the necessary environment for the diazotization reaction |
Derivatization in Advanced Chromatographic Techniques (e.g., LC-MS)
While this compound itself is not commonly cited as a derivatizing agent, other naphthalene-based compounds are extensively used for this purpose in advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization is a chemical modification process used to enhance the analytical properties of target molecules. This can include improving their chromatographic separation, increasing their sensitivity, or making them amenable to a specific detection method.
For example, naphthalene-2,3-dicarboxaldehyde (NDA) is a well-known derivatizing reagent that reacts with primary amines in the presence of a nucleophile (like cyanide ion) to form highly fluorescent and stable derivatives. nih.gov These derivatives can be easily separated by reverse-phase HPLC and detected with high sensitivity using a fluorescence detector. nih.gov This methodology has been successfully applied to the analysis of biogenic amines in various matrices. nih.gov The use of derivatization with naphthalene-based reagents can significantly lower the limits of detection for target analytes in complex samples. nih.gov
| Derivatization Goal | Benefit in Chromatography |
| Enhance Detectability | Introduction of a chromophore or fluorophore for UV or fluorescence detection |
| Improve Separation | Modification of polarity and molecular size to improve chromatographic resolution |
| Increase Volatility | Conversion of non-volatile compounds for analysis by Gas Chromatography (GC) |
| Stabilize Analyte | Protection of unstable functional groups during analysis |
Computational and Theoretical Chemistry Studies of Naphthalene Diamine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of naphthalene-diamine molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other properties.
Theoretical studies on various diaminonaphthalene isomers using DFT, particularly with the B3LYP functional and a 6-31(d,p) basis set, have been performed to determine their optimized geometries and electronic properties. researchgate.net These calculations reveal how the positions of the amino substituents on the naphthalene (B1677914) ring influence the molecule's structure and electronic characteristics. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net For instance, studies on different diaminonaphthalene isomers have shown that the position of the amino groups significantly affects the HOMO-LUMO gap. researchgate.net
Table 1: Illustrative HOMO-LUMO Gaps for Diaminonaphthalene Isomers
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1,5-Diaminonaphthalene | -4.92 | -0.65 | 4.27 |
| 1,8-Diaminonaphthalene (B57835) | -4.87 | -0.58 | 4.29 |
| 2,6-Diaminonaphthalene | -4.95 | -0.71 | 4.24 |
Note: The data in this table is illustrative and based on general findings for diaminonaphthalene systems. Actual values may vary based on the specific computational methods used.
DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). These calculations help in understanding the relationship between the electronic structure and the observed absorption spectra. For naphthalene derivatives, the calculated spectra can predict the wavelengths of maximum absorption (λmax), which are influenced by the substitution pattern on the naphthalene core.
IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) spectra. These calculations help in the assignment of vibrational modes. For instance, the characteristic N-H stretching frequencies of the amino groups in diaminonaphthalenes can be accurately predicted. mdpi.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov Theoretical calculations of 1H and 13C NMR chemical shifts for naphthalene derivatives provide valuable information for structural elucidation.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and materials over time. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into processes such as conformational changes, molecular aggregation, and the interaction with solvents. researchgate.net
For naphthalene-diamine systems, MD simulations can be used to explore:
Conformational Dynamics: The flexibility of the amino groups and their rotation around the C-N bond can be studied.
Solvent Effects: The interaction of naphthalene-diamine molecules with solvent molecules can be simulated to understand solvation shells and their influence on the solute's behavior.
Crystal Growth: MD simulations have been successfully used to predict the crystal shape of naphthalene grown from a solution, which is a process governed by the dynamics at the crystal-solution interface. arxiv.orgrsc.org This approach could be extended to substituted naphthalenes to understand how functional groups influence crystal packing and morphology.
Theoretical Studies of Reaction Mechanisms and Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. uoa.gr For naphthalene and its derivatives, theoretical studies have investigated their formation mechanisms in various environments, from interstellar space to combustion flames. uoa.grosti.govacs.org These studies often involve mapping the potential energy surface of a reaction to identify transition states and intermediates.
For naphthalene-diamines, theoretical studies can be applied to understand:
Synthesis Reactions: The mechanisms of reactions used to synthesize diaminonaphthalenes can be investigated to optimize reaction conditions and predict potential byproducts. For example, the cyclocondensation reactions of diamines with diketones to form larger aromatic systems have been studied, revealing complex reaction pathways. jlu.edu.cn
Reactivity: The reactivity of the diamine groups, for instance, in reactions leading to the formation of perimidines or other heterocyclic compounds, can be explored. researchgate.net Plausible mechanisms for the formation of various products from the reaction of naphthalene-1,8-diamine with other reagents have been proposed based on computational insights. mdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding and intermolecular interactions. researchgate.net
In the context of naphthalene-diamine systems, NBO analysis can reveal:
Intramolecular Charge Transfer: The analysis can quantify the extent of electron delocalization from the lone pairs of the nitrogen atoms of the amino groups into the aromatic π-system of the naphthalene ring. This charge transfer is a key factor influencing the electronic properties of the molecule.
Hyperconjugative Interactions: NBO analysis can identify stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, interactions between the nitrogen lone pair (n) and the antibonding π* orbitals of the naphthalene ring (n → π*) are significant in these systems. nih.gov
Intermolecular Hydrogen Bonding: For the dihydrochloride (B599025) salt, NBO analysis could be used to characterize the hydrogen bonds between the ammonium (B1175870) groups and the chloride ions, providing insights into the strength and nature of these interactions.
Table 2: Key Compound Names Mentioned
| Compound Name |
|---|
| Naphthalene-1,7-diamine;dihydrochloride |
| Naphthalene |
| 1,5-Diaminonaphthalene |
| 1,8-Diaminonaphthalene |
| 2,6-Diaminonaphthalene |
| 2,7-Diaminonaphthalene |
Advanced Research Applications in Materials Science and Organic Electronics
Precursors for N-type Organic Semiconductors
Naphthalene-1,7-diamine serves as a precursor in the synthesis of n-type organic semiconductors, which are essential components in organic electronics. The development of stable and efficient n-type materials has been a significant challenge, lagging behind their p-type counterparts. science.gov Naphthalene (B1677914) diimides (NDIs), a class of compounds derived from naphthalenediamines, have emerged as promising candidates for n-type semiconductors due to their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. researchgate.net
The synthesis of NDI-based semiconductors often involves the condensation of a naphthalenetetracarboxylic dianhydride with an amine, such as a naphthalenediamine derivative. These NDI-based materials are utilized in organic field-effect transistors (OFETs). rsc.org For instance, n-type conjugated polymers based on naphthalene diimide and selenophene (B38918) derivatives have been synthesized and evaluated as semiconductors for n-channel OFETs, demonstrating average field-effect electron mobility ranging from 0.008 to 0.24 cm² V⁻¹ s⁻¹ with high on/off current ratios of 10⁴ to 10⁶. researchgate.net
Research has shown that π-extended naphthalene diimide derivatives can function as high-performance near-infrared (NIR) organic semiconductors. researchgate.net These materials exhibit high electron mobilities, with some derivatives reaching up to 0.37 cm² V⁻¹ s⁻¹, making them suitable for various electronic applications. researchgate.net The incorporation of different functional groups onto the naphthalene diimide core allows for the tuning of their electronic properties, such as the optical band gap and electron affinity. rsc.org
Table 1: Performance of Naphthalene Diimide (NDI)-Based Organic Semiconductors
| NDI Derivative Class | Electron Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Key Features |
|---|---|---|---|
| NDI-Selenophene Polymers | 0.008 - 0.24 | 10⁴ - 10⁶ | High molecular weight polymers for OFETs. researchgate.net |
| π-Extended NDIs | up to 0.37 | Not specified | Exhibit near-infrared (NIR) absorption. researchgate.net |
| N,N-dicycloalkyl-substituted NDIs | up to 6 | Not specified | Used in top-contact configured thin-film transistors. google.com |
Building Blocks for Functional Dyes and Pigments
Naphthalenediamine isomers are foundational molecules for producing a variety of functional dyes and pigments. For example, 1,8-diaminonaphthalene (B57835) is a precursor to commercial pigments known as phthaloperinones. wikipedia.org These are synthesized by the reaction of the diamine with phthalic anhydride (B1165640) derivatives. wikipedia.org One such derivative, Solvent Orange 60, is a commercially significant orange pigment. wikipedia.org
Similarly, naphthalenediamines can be used to create azo dyes. The synthesis typically involves diazotization-coupling reactions with aromatic amines or phenols. researchgate.net Dyes derived from 4-amino-1,8-naphthalic anhydrides, which are related structures, absorb light at longer wavelengths (50-60 nm longer) compared to their 3-amino isomers and exhibit better light fastness, making them suitable for dyeing polyester (B1180765) fibers. researchgate.net
Naphthalene diimides (NDIs) themselves are also used as industrial colorants due to their favorable photophysical and electrochemical properties and high fluorescence quantum yield. bohrium.com The rigid and planar structure of the naphthalene core contributes to the stability and vibrant colors of these dyes and pigments.
Synthesis of High-Performance Polyimides and Polymeric Materials
Naphthalene-containing diamines are incorporated into polyimides to create high-performance polymers with enhanced thermal stability, mechanical properties, and solubility. rsc.orgrsc.org Polyimides are known for their excellent properties, but conventional versions can have limitations that the introduction of a naphthalene ring structure can address. mdpi.com
The synthesis involves reacting a naphthalene-containing diamine with a dianhydride. rsc.orgresearchgate.net For example, novel polyimides containing a naphthalene unit in the side chain have been synthesized, demonstrating high glass transition temperatures (Tg), excellent thermal stability, good solubility in common organic solvents, and strong mechanical properties. researchgate.net
In one study, a series of polyimide films were prepared by incorporating a naphthalene-containing diamine monomer (NADA) with pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA). mdpi.com The resulting films showed significant improvements in their properties. The 5% thermal weight loss temperature (Td5%) reached 569 °C, the glass transition temperature (Tg) was 381 °C, and the tensile strength was 96.41 MPa. mdpi.com Furthermore, the dielectric constant (Dk) at 1 MHz was reduced from 3.21 to 2.82, which is a crucial improvement for applications in microelectronics. mdpi.com
Table 2: Properties of Naphthalene-Containing Polyimides
| Polyimide System | Glass Transition Temp. (Tg) | Thermal Stability (Td5%) | Tensile Strength (MPa) | Dielectric Constant (Dk @ 1 MHz) |
|---|---|---|---|---|
| PMDA/ODA/NADA | 381 °C | 569 °C | 96.41 | 2.82 |
| BAN-2/BPDA | 387 °C | Not specified | Not specified | Not specified |
Data sourced from multiple studies focusing on different naphthalene-based polyimide systems. rsc.orgrsc.orgmdpi.com
Development of Chemical Sensors and Probes
The unique photophysical properties of naphthalene derivatives make them excellent candidates for the development of chemical sensors and probes. These sensors often operate based on changes in fluorescence upon interaction with a target analyte.
Naphthalene-based fluorescent sensors have been designed for the selective detection of metal ions. For instance, a sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) demonstrated high selectivity and affinity for Al³⁺ ions in both ethanol (B145695) and buffered aqueous solutions. rsc.org This sensor was capable of detecting intracellular Al³⁺ using fluorescence microscopy, with a detection limit as low as 1.0 x 10⁻⁷ M. rsc.org
In addition to metal ions, naphthalene diimide (NDI) derivatives have been engineered as fluorescent pH sensors. researchgate.net A library of water-soluble NDIs was designed to act as "turn-on" fluorescent probes for imaging in cellular applications. These probes are non-emitting in their free-base form but become strong red emitters upon protonation, allowing for the visualization of pH changes within cells in the pH window of 2.5-6. researchgate.net The development of such sensors is crucial for studying biological processes and for environmental monitoring. For example, titanium oxide sensors have been effectively used for the real-time detection of naphthalene vapor in the air, demonstrating high sensitivity and reproducibility. mdpi.com
Table 3: Characteristics of Naphthalene-Based Chemical Sensors
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Application |
|---|---|---|---|---|
| Naphthalene-based Schiff base | Al³⁺ | "Turn-on" fluorescence | 1.0 x 10⁻⁷ M | Intracellular ion imaging. rsc.org |
| Naphthalene diimide (NDI) derivative | pH | "Turn-on" red fluorescence upon protonation | Not specified (operates in pH 2.5-6 range) | Cellular pH imaging. researchgate.net |
Future Research Directions and Interdisciplinary Avenues
Exploration of Novel Synthetic Methodologies and Sustainable Processes
The development of efficient and environmentally benign methods for synthesizing naphthalene (B1677914) diamine derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Consequently, there is a significant push towards "green" chemistry approaches. This includes the exploration of multicomponent reactions, which can generate complex molecules in a single step with high atom economy, and the use of reusable catalysts to minimize waste. nih.gov Researchers are investigating novel catalytic systems, including those based on earth-abundant metals, to replace more expensive and toxic heavy metal catalysts. The goal is to develop synthetic protocols that are not only high-yielding but also sustainable, reducing the environmental footprint of producing Naphthalene-1,7-diamine;dihydrochloride (B599025) and its derivatives. nih.gov
Another promising avenue is the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and improve energy efficiency. acs.org The development of regioselective synthesis methodologies is also crucial to control the precise placement of functional groups on the naphthalene core, which is essential for tailoring the properties of the final products for specific applications. nih.gov
Design of Advanced Functional Materials with Tunable Properties
Naphthalene-1,7-diamine;dihydrochloride serves as a valuable building block for the creation of advanced functional materials, particularly polymers. The rigid and aromatic nature of the naphthalene core imparts excellent thermal stability and mechanical strength to polymers like polyimides and polyamides. Future research will focus on designing polymers with precisely controlled, or "tunable," properties.
By strategically modifying the naphthalene diamine monomer or incorporating other functional monomers, scientists can tailor characteristics such as solubility, optical properties, and electrical conductivity. nih.gov For instance, introducing flexible linkages can enhance processability, while incorporating specific chromophores can lead to materials with unique photophysical properties. rsc.org This rational design approach will enable the creation of novel materials for a wide range of applications, from high-performance plastics to organic electronics. mdpi.commdpi.com The synthesis of porous polymers linked by polyaminals based on naphthalene building blocks has already shown promise for applications like CO2 capture and heavy metal adsorption. mdpi.com
Table 1: Potential Applications of Functional Polymers Derived from Naphthalenediamine
| Polymer Type | Tunable Property | Potential Application |
| Polyimides | Thermal Stability, Dielectric Constant | Microelectronics, Aerospace Components |
| Polyamides | Mechanical Strength, Chemical Resistance | High-Performance Fibers, Engineering Plastics |
| Conjugated Polymers | Electrical Conductivity, Optical Band Gap | Organic Light-Emitting Diodes (OLEDs), Solar Cells |
| Porous Organic Polymers | Porosity, Surface Area | Gas Storage, Catalysis, Separation |
Integration with Nanotechnology and Advanced Characterization
The integration of this compound and its derivatives with nanotechnology is a rapidly emerging field. The unique electronic and self-assembly properties of naphthalene-based molecules make them ideal candidates for the construction of nanoscale structures. acs.org Researchers are exploring the formation of nanobelts, nanofibers, and nanotubes through the self-assembly of specifically designed naphthalene diimide derivatives. acs.org
These nanomaterials could find applications in areas such as nanoelectronics, sensors, and drug delivery. For example, nanocomposites created by incorporating naphthalene-based polymers into materials like graphene oxide could exhibit enhanced mechanical and electrical properties. Future work will involve developing more precise control over the self-assembly process to create complex and functional nanostructures. Advanced characterization techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), will be crucial for understanding the molecular packing and morphology of these materials, which directly influence their performance in devices like organic field-effect transistors (OFETs). acs.org
Expanding Computational Insights into Complex Systems
Computational modeling and theoretical calculations are becoming indispensable tools for accelerating research and development related to this compound. Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, molecular geometry, and spectroscopic properties of different naphthalene diamine isomers and their derivatives. researchgate.netutq.edu.iqmdpi.com This theoretical understanding helps in rationalizing experimental observations and guiding the design of new molecules with desired characteristics. researchgate.netutq.edu.iq
Future computational studies will focus on more complex systems, such as the interaction of naphthalene-based molecules with biological targets or their behavior at the interface of different materials. nih.gov Molecular dynamics simulations can provide insights into the conformational dynamics of polymers and the self-assembly of nanostructures. mdpi.com By combining experimental work with increasingly sophisticated computational models, researchers can gain a deeper understanding of the structure-property relationships governing these systems, leading to the more rapid discovery and optimization of new materials and applications. rsc.orgresearchgate.net For instance, DFT has been used to explore the photovoltaic properties of naphthalene-1,5-diamine-based chromophores, suggesting their potential as hole transport materials in solar cells. rsc.orgrsc.orgnih.gov
Q & A
Q. Advanced
- Fluorination : Introducing fluorine at the C2 position increases lipophilicity (logP +0.5) and enhances interactions with hydrophobic enzyme pockets .
- Amine substitution : Bulky groups (e.g., tert-butyl) at the C7 amine improve selectivity for lysine-specific demethylase 1 (LSD1) by reducing off-target effects .
- Bioisosteric replacement : Pyrimidinamine derivatives derived from the core structure show 10-fold higher fungicidal activity in agricultural pathogen models .
What are the best practices for handling and storing Naphthalene-1,7-diamine dihydrochloride to ensure stability?
Q. Basic
- Storage : Keep in airtight, light-resistant containers at 0–6°C to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid oxidation of free amine groups.
- Solubility : Prepare fresh solutions in deionized water (50 mg/mL) or DMSO (10 mM) to prevent precipitation .
How can researchers evaluate the compound’s impact on enzyme kinetics and metabolic pathways?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ values using recombinant LSD1 (e.g., IC₅₀ = 0.8 µM for demethylase inhibition) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to allosteric sites of cytochrome P450 enzymes .
- Metabolic profiling : Use LC-MS/MS to track incorporation into purine/pyrimidine biosynthesis pathways in cancer cell lines (e.g., HepG2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
